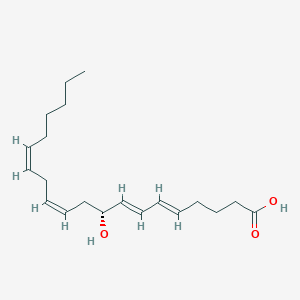
(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9®-Hydroxy-10,12-octadecadienoic acid, commonly known as 9®-Hete, is a bioactive lipid derived from linoleic acid. It is part of the hydroxyoctadecadienoic acid family and plays a significant role in various biological processes, including inflammation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Hete typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon position. The hydroperoxide is then reduced to form the hydroxyl group, resulting in 9®-Hete.
Industrial Production Methods
Industrial production of 9®-Hete can be achieved through biotechnological methods, utilizing microbial or plant-based lipoxygenases. These enzymes are expressed in large-scale fermentation systems, allowing for the efficient and cost-effective production of 9®-Hete.
Chemical Reactions Analysis
Types of Reactions
9®-Hete undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipids.
Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Esterification: Requires alcohols and acid catalysts under mild conditions.
Major Products Formed
Oxidation: Leads to the formation of various oxylipins.
Reduction: Produces 9®-Hete from its hydroperoxide precursor.
Esterification: Results in the formation of 9®-Hete esters.
Scientific Research Applications
9®-Hete has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.
Mechanism of Action
The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
9(S)-Hete: Another isomer of hydroxy-10,12-octadecadienoic acid with similar biological activities.
13(S)-Hete: A hydroxylated derivative of linoleic acid with distinct signaling properties.
12(S)-Hete: A hydroxylated arachidonic acid derivative involved in inflammation.
Uniqueness
9®-Hete is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its R-configuration at the 9th carbon position distinguishes it from other hydroxyoctadecadienoic acids and contributes to its specific biological functions.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1 |
InChI Key |
KATOYYZUTNAWSA-WKDOMESKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


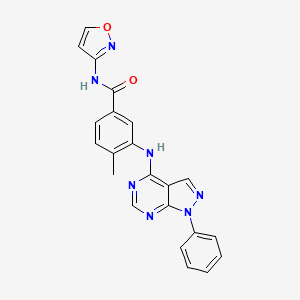
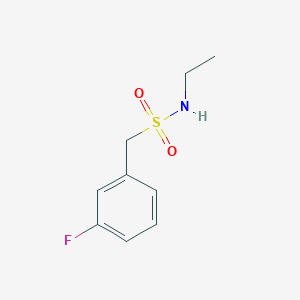

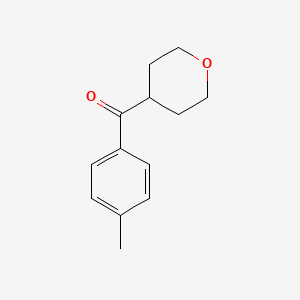
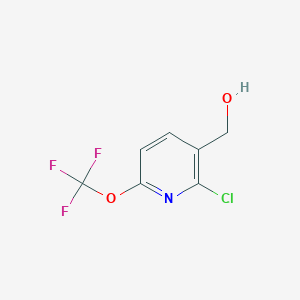

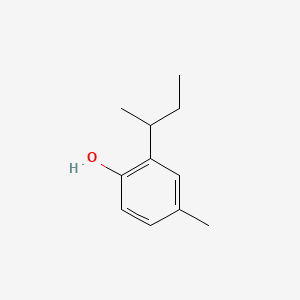
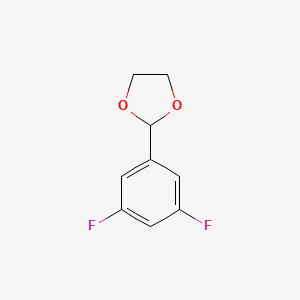
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)

![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)

